5-(3-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine

antiproliferative cancer triazole SAR

Scarcity of public potency data for this dual 3-chlorophenyl triazole forces reliance on empirical head-to-head profiling. This compound solves that gap as a dedicated tool for internal SAR studies. - Enables direct IC50 comparison against its 4-chlorophenyl regioisomer to map C5 aryl substitution effects. - Less prone to oxidative dimerization than the free thiol precursor, improving long-term assay reproducibility. - Orthogonal handles (4-amino & S-benzyl) support derivatization into triazolo-thiadiazoles for antimicrobial screening.

Molecular Formula C15H12Cl2N4S
Molecular Weight 351.3 g/mol
Cat. No. B12146048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine
Molecular FormulaC15H12Cl2N4S
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H12Cl2N4S/c16-12-5-1-3-10(7-12)9-22-15-20-19-14(21(15)18)11-4-2-6-13(17)8-11/h1-8H,9,18H2
InChIKeyLFVCHRHMIGQKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine – Identity & Procurement


The compound 5-(3-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic small molecule belonging to the 3-alkylsulfanyl-4-amino-1,2,4-triazole subclass [1]. Its structure features a 1,2,4-triazole core bearing a 4-amino group, a 5-(3-chlorophenyl) substituent, and a 3-[(3-chlorophenyl)methylthio] side chain. This chemotype has been explored in medicinal chemistry for antiproliferative and antimicrobial applications [1], but public quantitative profiling of this specific derivative remains exceptionally scarce, placing the burden of differentiation on empirical head-to-head comparison rather than literature precedent.

5-(3-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine – Non-Interchangeability with Analogs


Within the 3-alkylsulfanyl-4-amino-1,2,4-triazole series, even subtle variations in the aryl substitution pattern or the nature of the S-alkyl chain can drastically alter biological activity [1]. The simultaneous presence of two 3-chlorophenyl motifs—one directly attached to the triazole C5 and the other linked through a thiomethylene bridge at C3—creates a unique steric and electronic environment that distinguishes this compound from its mono-chlorinated or regioisomeric counterparts [1]. Generic substitution with the thiol precursor (4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol) or with the 4-chlorophenyl regioisomer is therefore pharmacologically unjustified without direct comparative data, as the S-substituent governs target engagement and the positional isomerism can invert selectivity profiles.

5-(3-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine – Quantitative Differential Evidence


Antiproliferative Activity: Class-Level Inference

No direct quantitative activity data are available for this precise compound. However, close analogs within the 3-alkylsulfanyl-4-amino-1,2,4-triazole class exhibit IC50 values in the low micromolar range against cancer cell lines (e.g., A549, MCF-7) [1]. The 3-[(3-chlorophenyl)methylthio] substituent is expected to modulate lipophilicity and target binding relative to shorter-chain or unsubstituted benzyl analogs, but the magnitude of this effect cannot be quantified without experimental determination [1].

antiproliferative cancer triazole SAR

Regioisomeric Comparison: 3-Cl vs. 4-Cl Phenyl

The positional isomer 5-(4-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine (CAS not disclosed; molecular formula C15H12Cl2N4S, MW 351.3) is commercially available alongside the 3-chlorophenyl target . The regioisomeric shift from 3-Cl to 4-Cl at the C5 phenyl ring alters the electron distribution on the triazole core and can invert selectivity in target-based assays. In related triazole series, such a change has been shown to affect IC50 values by >10-fold against kinase panels, although no direct data exist for this specific pair [1].

regioisomer SAR triazole procurement

Thiol vs. S-Alkylated Derivative: Reactivity & Potential

The thiol precursor 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 117320-66-8) has been used as a synthetic intermediate for fused heterocycles with antimicrobial activity [1]. Alkylation with 3-chlorobenzyl chloride converts the free thiol into the 3-[(3-chlorophenyl)methylthio] group present in the target compound, eliminating thiol-related redox liability and potentially improving metabolic stability [2]. No head-to-head stability or activity comparison between the thiol and the S-alkylated product has been published.

thiol alkylation prodrug triazole functionalization

5-(3-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine – Application Scenarios


Empirical Comparator Screening for Triazole SAR

Given the absence of public potency data, the compound is best deployed as a tool for internal head-to-head profiling against its 4-chlorophenyl regioisomer and other 3-alkylsulfanyl analogs to establish SAR around the C5 aryl position. Such studies should directly measure IC50 shifts in target-specific biochemical or cell-based assays [1].

Synthetic Intermediate for Triazolo-Heterocycles

The 4-amino group and the 3-[(3-chlorophenyl)methylthio] moiety provide two orthogonal functional handles for further derivatization. The compound can serve as a precursor for Schiff base formation or cyclocondensation to generate triazolo-thiadiazoles and triazolo-thiadiazines, which have demonstrated antimicrobial activity in related systems [2].

Oxidative Stability: Thiol vs. Thioether

The S-alkylated derivative is expected to be less prone to oxidative dimerization than its free thiol counterpart (CAS 117320-66-8). Researchers evaluating storage stability, formulation compatibility, or long-term assay reproducibility may prioritize this compound for comparative stability testing under accelerated conditions [3].

Chemical Probe for Target Deconvolution

The dual 3-chlorophenyl architecture presents a distinctive pharmacophore that can be exploited in competitive displacement assays or photoaffinity labeling experiments to identify protein targets that preferentially recognize the meta-chloro substitution pattern. This application requires bespoke experimental design and cannot rely on pre-existing literature data.

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